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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research

on the cell-penetrating peptide LAH5. It is designed to equip researchers, scientists, and drug

development professionals with the core knowledge required to effectively utilize this versatile

delivery vector. This guide details the fundamental properties of LAH5, its mechanism of action,

and provides detailed protocols for its synthesis, application, and characterization.

Core Concepts: Unveiling the LAH5 Peptide
LAH5 is a synthetic, amphipathic, and cationic cell-penetrating peptide (CPP) renowned for its

ability to transport various molecular cargoes across cellular membranes.[1] Its unique

properties, particularly its pH-responsive behavior, make it an attractive candidate for the

delivery of nucleic acids (pDNA, siRNA) and ribonucleoprotein (RNP) complexes.[2][3][4][5][6]

Sequence and Structure: The primary amino acid sequence of LAH5 is

KKALLALALHHLAHLAHHLALALKKA.[4][7] This sequence confers an amphipathic alpha-

helical structure, with hydrophobic alanine and leucine residues arranged on one face of the

helix and hydrophilic lysine and histidine residues on the other. This structural arrangement is

crucial for its interaction with and disruption of lipid bilayers.

Mechanism of Action: The prevailing hypothesis for LAH5's mechanism of action involves a

multi-step process initiated by the formation of nanocomplexes with its cargo.[3][6] These

nanocomplexes, formed through electrostatic interactions, are internalized by cells primarily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15599666?utm_src=pdf-interest
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://broadpharm.com/protocol_files/cell_viability_assays
https://pnabio.com/PDF/T7E1-assay-protocol_PNABio.pdf
https://www.diagenode.com/files/protocols/Cas9-editing-mutation-detection-protocol.pdf
https://www.neb.com/protocols/determining-genome-targeting-efficiency-using-t7-endonuclease-i
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2019.00110/full
https://research-portal.uu.nl/ws/files/264473481/1-s2.0-S0168365925004742-main.pdf
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.neb.com/protocols/determining-genome-targeting-efficiency-using-t7-endonuclease-i
https://horizondiscovery.com/en/blog/2019/considerations-for-t7-endonuclease-i-t7ei-mismatch-assays
https://www.benchchem.com/product/b15599666?utm_src=pdf-body
https://www.diagenode.com/files/protocols/Cas9-editing-mutation-detection-protocol.pdf
https://research-portal.uu.nl/ws/files/264473481/1-s2.0-S0168365925004742-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


through endocytosis.[3][6] The key to LAH5's efficacy lies in its histidine-rich composition,

which acts as a "proton sponge."[3] As the endosome matures and its internal pH drops, the

histidine residues become protonated, leading to endosomal swelling and eventual rupture,

releasing the cargo into the cytoplasm.[3]

Quantitative Data Summary
The following tables summarize key quantitative data reported in foundational studies on

LAH5, providing a comparative overview of its biophysical properties and delivery efficiency.
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Cas9
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1:50 ~350-400 >0.4 ~ -5 ~ +15 [3][8]

Cas9

RNP
1:100 ~300-350 ~0.3-0.4 ~ 0 ~ +18 [3][8]

Cas9

RNP
1:150 ~250-300 ~0.2-0.3 ~ +5 ~ +20 [3][8]

Cas9

RNP
1:200 ~200-250 <0.2 ~ +8 ~ +22 [3][8]

Cas9

RNP
1:250 ~200 <0.2 ~ +10 ~ +25 [3][8]
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R
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1:1:150 Varies Varies Varies Varies [6]
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Application Cell Line Cargo
Transfectio
n Reagent

Gene
Editing
Efficiency
(%)

Reference

Gene Editing HEK293T Cas9 RNP LAH5 (1:150)
~17% (TIDE

assay)
[3]

HeLa Cas9 RNP LAH5 (1:150)
~10% (TIDE

assay)
[8]

HEK293T

Stoplight

Cells

Cas9 RNP LAH5 (1:250)
~60% (Flow

Cytometry)
[8]

HEK293T

HDR

Stoplight

Cells

Cas9

RNP/HDR

Template

LAH5

(1:1:250)

>20% (Flow

Cytometry)
[8]

Skeletal

Muscle (in

vivo)

Cas9 RNP

Oleic acid-

modified

LAH5

~10% [7][9]

Experimental Protocols
This section provides detailed methodologies for key experiments involving the LAH5 peptide.

Solid-Phase Peptide Synthesis of LAH5
This protocol outlines the manual solid-phase synthesis of the LAH5 peptide using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide resin

Fmoc-protected amino acids (Lys(Boc), Ala, Leu, His(Trt))

N,N-Dimethylformamide (DMF)
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Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Peptide synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: a. Dissolve 4 equivalents of the Fmoc-protected amino acid and 4

equivalents of OxymaPure in DMF. b. Add 4 equivalents of DIC to the amino acid solution to

pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for

1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue

beads), repeat the coupling step.

Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and

DCM.

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each

amino acid in the LAH5 sequence.
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Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as

described in step 2.

Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry under vacuum.

b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to

the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the

filtrate containing the cleaved peptide.

Peptide Precipitation and Purification: a. Precipitate the peptide from the filtrate by adding

cold diethyl ether. b. Centrifuge to pellet the peptide and discard the supernatant. c. Wash

the peptide pellet with cold ether. d. Lyophilize the crude peptide. e. Purify the peptide using

reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity

and purity of the peptide by mass spectrometry.

Formation of LAH5-Cargo Nanocomplexes
This protocol describes the formation of nanocomplexes between LAH5 and nucleic acid or

RNP cargo.

Materials:

Lyophilized LAH5 peptide

Nuclease-free water or appropriate buffer (e.g., HEPES)

Cargo (pDNA, siRNA, or pre-formed Cas9 RNP)

Low-binding microcentrifuge tubes

Procedure:

Peptide Reconstitution: Dissolve the lyophilized LAH5 peptide in nuclease-free water or a

suitable buffer to a stock concentration (e.g., 1 mg/mL).

Cargo Preparation: Dilute the cargo to the desired concentration in the same buffer as the

peptide. For RNP formation, incubate Cas9 protein and single-guide RNA (sgRNA) at a 1:1

molar ratio for 10-15 minutes at room temperature.[6]
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Complexation: a. Determine the desired molar ratio of LAH5 to cargo. b. In a low-binding

microcentrifuge tube, add the calculated volume of the LAH5 stock solution. c. Add the cargo

solution to the LAH5 solution and mix gently by pipetting. d. Incubate the mixture at room

temperature for 15-30 minutes to allow for nanocomplex formation.

Characterization (Optional): The size and zeta potential of the formed nanocomplexes can

be characterized using Dynamic Light Scattering (DLS) and electrophoretic light scattering,

respectively.

Cell Transfection with LAH5 Nanocomplexes
This protocol provides a general procedure for transfecting mammalian cells with LAH5
nanocomplexes.

Materials:

Mammalian cells of interest

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM)

LAH5-cargo nanocomplexes

Multi-well cell culture plates

Procedure:

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90%

confluency at the time of transfection.

Nanocomplex Preparation: Prepare the LAH5-cargo nanocomplexes as described in

Protocol 3.2.

Transfection: a. Remove the complete culture medium from the cells. b. Wash the cells once

with serum-free medium. c. Dilute the nanocomplex solution in serum-free medium to the

final desired concentration. d. Add the diluted nanocomplex solution to the cells.
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Incubation: Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO2

incubator.

Post-transfection: a. After the incubation period, remove the transfection medium. b. Add

fresh, complete culture medium to the cells. c. Incubate the cells for 24-72 hours before

assessing the delivery and functional effect of the cargo.

Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to confirm the formation of LAH5-nucleic acid complexes.

Materials:

LAH5-nucleic acid nanocomplexes at various molar ratios

Agarose gel (1-2%)

TBE or TAE running buffer

Nucleic acid stain (e.g., SYBR Green or Ethidium Bromide)

Gel electrophoresis system and power supply

Gel imaging system

Procedure:

Sample Preparation: Prepare LAH5-nucleic acid nanocomplexes at a range of molar ratios.

Gel Electrophoresis: a. Load the nanocomplex samples into the wells of an agarose gel. b.

Include a control lane with the free nucleic acid. c. Run the gel at a constant voltage until the

dye front has migrated an adequate distance.

Staining and Visualization: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using

a gel imaging system.

Analysis: The retardation of the nucleic acid band in the presence of LAH5 indicates

complex formation. Complete retardation signifies that all the nucleic acid is bound in the
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nanocomplex.

Cell Viability (MTS) Assay
The MTS assay is used to assess the cytotoxicity of LAH5 nanocomplexes.

Materials:

Cells seeded in a 96-well plate

LAH5-cargo nanocomplexes at various concentrations

MTS reagent

Plate reader

Procedure:

Cell Treatment: Treat the cells with different concentrations of LAH5 nanocomplexes for the

desired exposure time (e.g., 24 hours). Include untreated cells as a control.[8]

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[8]

Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[1]

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Transfection Efficiency by Flow Cytometry
This method is used to quantify the percentage of cells that have been successfully

transfected, typically using a fluorescent reporter.

Materials:

Transfected cells expressing a fluorescent protein (e.g., GFP)

Phosphate-buffered saline (PBS)
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Trypsin-EDTA (for adherent cells)

Flow cytometer

Procedure:

Cell Harvesting: a. Wash the cells with PBS. b. For adherent cells, detach them using

Trypsin-EDTA. c. Resuspend the cells in PBS containing 1-2% FBS.

Sample Preparation: Pass the cell suspension through a cell strainer to obtain a single-cell

suspension.

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with the

appropriate lasers and filters for the fluorescent protein. b. Use untransfected cells to set the

gate for the fluorescent-negative population.

Data Analysis: Determine the percentage of fluorescent-positive cells, which represents the

transfection efficiency.

T7 Endonuclease I (T7E1) Assay
The T7E1 assay is used to detect on-target gene editing events (insertions and deletions)

following the delivery of CRISPR/Cas9 machinery.

Materials:

Genomic DNA from transfected and control cells

PCR primers flanking the target site

High-fidelity DNA polymerase

T7 Endonuclease I and reaction buffer

Agarose gel (2-2.5%)

Procedure:
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Genomic DNA Extraction: Isolate genomic DNA from the population of cells treated with

LAH5-RNP nanocomplexes.

PCR Amplification: Amplify the target genomic region using high-fidelity PCR. A typical

amplicon size is 500-800 bp.[7]

Heteroduplex Formation: a. Denature the PCR products by heating to 95°C. b. Slowly re-

anneal the PCR products to allow the formation of heteroduplexes between wild-type and

edited DNA strands.

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which will

cleave the mismatched DNA in the heteroduplexes.[7]

Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of

cleaved fragments indicates gene editing.

Quantification: The percentage of gene editing can be estimated by quantifying the intensity

of the cleaved and uncleaved DNA bands.

Visualizations
Signaling Pathway: LAH5-Mediated Endosomal Escape
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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